molecular formula C25H32FN7O2 B1667230 Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)- CAS No. 675122-44-8

Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-

Cat. No. B1667230
M. Wt: 481.6 g/mol
InChI Key: JTVSGNGYUGCQJP-FHJLPGHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-639623 is a CCR3 antagonist with picomolar inhibition potency against eosinophil chemotaxis, and may be developed for the treatment of asthma.

Scientific Research Applications

1. Serotonin 5-HT2 Antagonists

Research by Perregaard et al. (1992) demonstrates the synthesis of urea derivatives with high potency and selectivity for 5-HT2 receptors, which are significant in the study of central nervous system disorders. These compounds, including those with 4-fluorophenyl groups, showed potent inhibition of the quipazine-induced head twitch syndrome in rats, indicating their potential as therapeutic agents for CNS-related conditions (Perregaard et al., 1992).

2. Orexin Receptor Mechanisms in Compulsive Behavior

Piccoli et al. (2012) studied the role of compounds like GSK1059865, which is structurally related to the urea compound , in modulating orexin receptors (OXRs). These receptors play a critical role in feeding, arousal, stress, and substance abuse. The research demonstrates how selective antagonism at OXRs, especially OX1R, could be a novel approach for treating compulsive behaviors and eating disorders (Piccoli et al., 2012).

3. Antimicrobial and Antiviral Properties

Rani et al. (2014) synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes, demonstrating their antimicrobial properties. These findings suggest the potential of urea derivatives in developing new antimicrobial agents (Rani et al., 2014).

4. Neuropharmacological Activities

Research by Rasmussen et al. (1978) on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas revealed anxiolytic and muscle-relaxant properties in certain derivatives. This research highlights the potential of urea derivatives in developing new treatments for anxiety and muscle-related disorders (Rasmussen et al., 1978).

5. Anticancer Investigations

Mustafa et al. (2014) studied urea derivatives for their enzyme inhibition and anticancer activities. They found that certain compounds showed promising results in vitro against cancer cell lines, suggesting their potential as anticancer agents (Mustafa et al., 2014).

properties

CAS RN

675122-44-8

Product Name

Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-

Molecular Formula

C25H32FN7O2

Molecular Weight

481.6 g/mol

IUPAC Name

1-[(2R,3S)-4-[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-[3-(1-methyltetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C25H32FN7O2/c1-17(27-25(35)28-22-7-3-6-20(14-22)24-29-30-31-32(24)2)23(34)16-33-12-4-5-19(15-33)13-18-8-10-21(26)11-9-18/h3,6-11,14,17,19,23,34H,4-5,12-13,15-16H2,1-2H3,(H2,27,28,35)/t17-,19+,23+/m1/s1

InChI Key

JTVSGNGYUGCQJP-FHJLPGHOSA-N

Isomeric SMILES

C[C@H]([C@H](CN1CCC[C@H](C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

SMILES

CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

Canonical SMILES

CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-639623;  BMS639623;  BMS 639623;  UNII-PON9OFP69G;  CHEMBL399495;  PON9OFP69G;  SCHEMBL5561408.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-
Reactant of Route 2
Reactant of Route 2
Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-
Reactant of Route 3
Reactant of Route 3
Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-
Reactant of Route 4
Reactant of Route 4
Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-
Reactant of Route 5
Reactant of Route 5
Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-
Reactant of Route 6
Reactant of Route 6
Urea, N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-

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